Stigmasteryl succinate
Description
Structure
3D Structure
Properties
CAS No. |
86674-63-7 |
|---|---|
Molecular Formula |
C33H52O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1 |
InChI Key |
LYTVDXWBHQIFHO-GMZLGSTCSA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Stigmasteryl Succinate
Chemical Esterification Pathways
Chemical esterification is a principal method for synthesizing stigmasteryl succinate (B1194679), involving the reaction of stigmasterol (B192456) with a succinate source, typically succinic anhydride (B1165640), in the presence of a catalyst. ontosight.ainih.gov
Reaction Mechanisms and Conditions for Succinate Linkage
The synthesis of stigmasteryl succinate via chemical esterification generally involves the reaction of stigmasterol with succinic anhydride. nih.gov A common procedure requires dissolving stigmasterol in a dry solvent, such as pyridine (B92270), to which succinic anhydride and a catalyst are added. nih.gov The reaction mixture is then heated and stirred for several hours to facilitate the formation of the succinate linkage. nih.gov For instance, a reaction can be conducted at 60°C for 6 hours, followed by stirring at room temperature overnight. nih.gov Upon completion, the mixture is typically washed with an acidic solution, such as 10% HCl, and extracted with an organic solvent like ethyl acetate (B1210297). nih.gov
Another approach involves the use of an activating agent like ethyl chloroformate to enhance the electrophilic properties of a carboxylic acid, facilitating its reaction with the hydroxyl group of stigmasterol. jocpr.com This method is performed under anhydrous and basic conditions at temperatures ranging from 4°C to room temperature. jocpr.com The activation of the carboxylic acid is necessary due to its inherently low electrophilicity. jocpr.com
Catalyst Systems and Reaction Optimization Strategies
Various catalysts are employed to facilitate the esterification of stigmasterol. 4-Dimethylaminopyridine (B28879) (DMAP) is a frequently used catalyst in conjunction with pyridine as the solvent. nih.gov In one synthetic route, stigmasterol, succinic anhydride, and DMAP were combined in dry pyridine. nih.gov The reaction proceeded to completion after being stirred at 60°C for 6 hours and then at room temperature overnight. nih.gov
For the esterification of steroid alcohols, including stigmasterol, with fatty acids, ferric chloride (FeCl₃·6H₂O) has been identified as an effective and versatile catalyst. organic-chemistry.org This reaction is typically carried out under azeotropic reflux in a high-boiling point solvent like mesitylene, which has shown superior results compared to other solvents. organic-chemistry.org Optimization of the catalyst amount revealed that a substrate-to-catalyst ratio of 100:1 provides satisfactory yields. organic-chemistry.org
In some cases, catalyst-free synthesis has been explored. For example, the synthesis of β-sitosterol diacid monoesters, including the succinate derivative, has been achieved with yields exceeding 94% under optimal reaction conditions without a catalyst. researchgate.netresearchgate.net
Table 1: Chemical Synthesis Methods for this compound and Related Esters
Reactants Catalyst/Activator Solvent Reaction Conditions Yield Citation Stigmasterol, Succinic anhydride DMAP Pyridine 60 °C for 6 h, then room temp. overnight 86% nih.govresearchgate.net Steroid alcohols (including stigmasterol), Fatty acids FeCl₃·6H₂O Mesitylene Azeotropic reflux Up to 100% organic-chemistry.org Long-chain carboxylic acids, Stigmasterol Ethyl chloroformate (activator), Triethylamine Methylene (B1212753) chloride 4°C to room temp. Not specified jocpr.com β-sitosterol, Succinic anhydride None (catalyst-free) Not specified Optimized conditions >94% researchgate.netresearchgate.net
Derivatization of Stigmasterol to Hemisuccinate Intermediates
The initial product of the reaction between stigmasterol and succinic anhydride is stigmasteryl hemisuccinate (StigHS), also referred to as stigmasterol succinate. ontosight.ainih.govkyforabio.com This intermediate is a key step in the synthesis of more complex molecules. nih.govresearchgate.net For example, StigHS has been used in the subsequent Steglich esterification to produce distigmasterol-modified acylglycerols. nih.govresearchgate.net This multi-step synthesis involves first preparing the StigHS intermediate, which is then reacted with an acyl-sn-glycerol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP to yield the final product. nih.gov This derivatization highlights the role of this compound as a building block for creating novel structured lipids. nih.govnih.govmdpi.com
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green alternative to chemical methods, utilizing biocatalysts like lipases to perform esterification under milder conditions. mdpi.comcirad.fr This approach is gaining attention for its high selectivity and reduced byproduct formation. mdpi.com
Biocatalyst Application in Esterification Reactions
Lipases are the most commonly used biocatalysts for the synthesis of phytosterol esters, including those derived from stigmasterol. mdpi.comresearchgate.net Among various lipases, Candida rugosa lipase (B570770) (CRL) has been identified as a particularly effective catalyst for the esterification of phytosterols (B1254722). mdpi.comnih.govrsc.org Studies have shown that CRL can catalyze the esterification of phytosterols with fatty acids, achieving high conversion rates. mdpi.comnih.gov
The choice of lipase is critical, as different lipases exhibit varying specificity and activity towards substrates. rsc.org For instance, in a screening of five common lipases, CRL demonstrated the highest catalytic activity for synthesizing phytosterol oleic acid esters. nih.govrsc.org Other lipases, such as those from Rhizomucor miehei, have also been successfully used, particularly when immobilized on supports like silica (B1680970) nanoparticles. tandfonline.com Immobilization can enhance enzyme stability and reusability, which is a significant advantage for industrial applications. mdpi.comacs.org
Optimization of Enzymatic Reaction Parameters
Several parameters must be optimized to maximize the efficiency of enzymatic esterification, including temperature, substrate molar ratio, enzyme loading, and the reaction medium.
Temperature: The optimal temperature for the enzymatic synthesis of phytosterol esters typically ranges from 30 to 101°C. mdpi.comcirad.frresearchgate.net For CRL-catalyzed reactions, a temperature of 50°C has been found to be optimal in several studies. nih.govrsc.orgnih.gov
Substrate Molar Ratio: The ratio of phytosterol to the acyl donor is a crucial factor. An optimized molar ratio of phytosterols to fatty acids of 1:2.3 resulted in a maximum conversion of 96.8%. nih.govrsc.org
Enzyme Loading: The amount of enzyme used directly impacts the reaction rate. Research suggests that an optimal enzyme loading for phytosterol ester synthesis is around 5.8% to 6% (w/w of substrates). nih.govrsc.org
Reaction Medium: Organic solvents are often used to increase the solubility of substrates and improve lipase stability. nih.govrsc.org Isooctane is a commonly used solvent in these reactions. nih.govrsc.orgnih.gov However, solvent-free systems are also being developed to create more environmentally friendly processes. cirad.fr In some cases, novel reaction media like water-in-ionic liquid microemulsions have been successfully employed, allowing for the reuse of the lipase-containing medium multiple times. nih.gov
Response surface methodology (RSM) is a common statistical tool used to optimize these reaction conditions simultaneously to achieve the highest possible conversion rates. nih.govrsc.org
Table 2: Optimized Parameters for Lipase-Catalyzed Synthesis of Phytosterol Esters
Biocatalyst Acyl Donor Optimal Temperature Substrate Molar Ratio (Phytosterol:Acyl Donor) Enzyme Loading Conversion Rate Citation Candida rugosa lipase (CRL) Fatty acids from high-oleic sunflower seed oil 50°C 1:2.3 5.8% 96.8% nih.govrsc.org Candida rugosa lipase (CRL) Lauric Acid 50°C 1:2 10% 95.1% (in 48h) nih.gov Candida rugosa lipase (AY30G) Fatty Acid (FA) 45°C 1:2 5% 90.24% aiche.org Candida antarctica lipase A (CalA) Linseed oil (α-linolenic acid rich) 50°C 1:1 20 mg in 1 ml Optimized for yield nih.govjmb.or.kr
Preparation of this compound Conjugates and Structured Lipids
The preparation of this compound conjugates involves forming an ester linkage between the succinate group of this compound and a hydroxyl group on a target molecule. This process is central to creating hybrid molecules and structured lipids with tailored properties.
The synthesis of structured lipids where stigmasterol is attached to an acylglycerol backbone via a succinate linker is a well-documented, multi-step process. mdpi.comnih.gov These hybrid molecules are designed as novel carriers for phytosterols. mdpi.com A common synthetic strategy begins with a simple glycerol (B35011) precursor, such as dihydroxyacetone (DHA). nih.govresearchgate.netresearchgate.net
The general synthetic pathway can be summarized as follows:
Esterification of the Backbone : The initial step involves the esterification of dihydroxyacetone with a fatty acid, for example, myristic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net
Reduction : The carbonyl group of the resulting 1,3-diacylpropanone is then reduced to a hydroxyl group. mdpi.comnih.gov
Conjugation with Stigmasteryl Hemisuccinate : The final key step is the conjugation of the 1,3-diacylglycerol with stigmasteryl hemisuccinate (the activated form of this compound). researchgate.netmdpi.com This reaction is typically a Steglich esterification, which again utilizes DCC and DMAP to facilitate the formation of the final hybrid molecule. mdpi.com This method has been used to produce various acylglycerols, including those with palmitic and oleic acid chains. researchgate.net
This synthetic approach has been successfully applied to create asymmetric (1,2- and 2,3-) distigmasterol-modified acylglycerols (dStigMAs), where two stigmasterol residues are attached to the glycerol backbone. mdpi.comnih.gov For these compounds, the synthesis first requires the derivatization of stigmasterol to stigmasteryl hemisuccinate (StigHS) using succinic anhydride in pyridine. mdpi.com The subsequent Steglich esterification of an acyl-sn-glycerol with StigHS has been reported to achieve high yields of 85–89%. mdpi.com
| Step | Description | Key Reagents and Conditions | Reference |
|---|---|---|---|
| 1 | Esterification of Dihydroxyacetone (DHA) | Fatty Acid (e.g., Myristic Acid), DCC, DMAP, CHCl₃, Room Temperature, 24h | nih.govresearchgate.net |
| 2 | Reduction of Carbonyl Group | NaBH₄, THF, -14°C, 30 min | researchgate.net |
| 3 | Conjugation with Stigmasteryl Hemisuccinate | Stigmasteryl Hemisuccinate, DCC, DMAP, CHCl₃, Room Temperature, 24h | researchgate.netmdpi.com |
In the design of stigmasterol-acylglycerol conjugates, the chemical nature of the linker connecting the two moieties is a critical parameter that influences the synthesis and the final properties of the molecule. researchgate.net The two most common linkers used for this purpose are the succinate and the carbonate linker. mdpi.comresearchgate.net
The choice of linker dictates the synthetic route:
Succinate Linker : Synthesis requires the prior preparation of stigmasteryl hemisuccinate (StigHS) from stigmasterol and succinic anhydride. mdpi.com This intermediate is then coupled to the glycerol backbone via Steglich esterification. nih.govmdpi.com
Carbonate Linker : This route involves the use of commercially available stigmasteryl chloroformate (StigCF), which reacts directly with the hydroxyl group of the acylglycerol. nih.govmdpi.com
The type of linker has a significant impact on the physicochemical properties of liposomes or lipid bilayers into which these conjugates are incorporated. researchgate.netresearchgate.net Research indicates that both succinate- and carbonate-linked stigmasterol acylglycerols increase the order and rigidity of the polar and hydrophobic regions of lipid membranes. mdpi.comnih.gov However, the degree of this influence varies. For instance, studies on conjugates with palmitic acid versus oleic acid have shown that those with palmitic acid are more effective at increasing the stiffness of the lipid bilayer and the temperature of the main phase transition, making them potentially better candidates for creating stable nanocarriers. researchgate.net The difference in cytotoxicity between carbonate- and succinate-linked compounds has also been noted, with the succinate-linked variants showing lower cytotoxicity. mdpi.comnih.gov
| Feature | Succinate Linker | Carbonate Linker | Reference |
|---|---|---|---|
| Stigmasterol Precursor | Stigmasteryl Hemisuccinate (StigHS) | Stigmasteryl Chloroformate (StigCF) | nih.govmdpi.com |
| Key Reaction Type | Steglich Esterification | Direct reaction with chloroformate | nih.govmdpi.com |
| Impact on Lipid Bilayer | Increases rigidity and order | Increases rigidity and order | mdpi.comnih.gov |
| Noted Physicochemical Influence | Contributes to stabilization of the lipid bilayer over a wide temperature range. | Effectiveness can depend on the attached fatty acid chain (e.g., palmitic vs. oleic). | mdpi.comresearchgate.net |
The conjugation of molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely used strategy to modify the properties of compounds and delivery systems. The synthesis of a PEG-stigmasteryl succinate conjugate would involve linking a PEG chain to the this compound molecule.
While direct literature on the synthesis of PEG-stigmasteryl succinate is not prominent, the methodology can be inferred from analogous syntheses, such as that for polyethylene glycol monomethyl ether cholesterol succinate. google.com The general chemical approach for creating such conjugates involves activating one component for reaction with the other. nih.gov
A plausible synthetic route would be:
Preparation of Stigmasteryl Hemisuccinate : As in other syntheses, stigmasterol is first reacted with succinic anhydride to form stigmasteryl hemisuccinate. mdpi.com This provides the carboxylic acid group necessary for linkage.
Activation of the Carboxylic Acid : The carboxylic acid group of the hemisuccinate is activated to make it more reactive. A common method is to convert it to an acyl chloride by reacting it with a reagent like thionyl chloride. google.com
Conjugation with PEG : The activated this compound derivative is then reacted with polyethylene glycol (or a derivative like polyethylene glycol monomethyl ether) to form the final conjugate via an ester bond. google.com
This process creates a molecule with a lipophilic sterol anchor and a hydrophilic polymer chain, a structure suitable for applications such as coating liposomes or nanocapsules to improve their stability and in vivo circulation time. google.comnih.gov The ester bond used in this linkage is potentially susceptible to enzymatic hydrolysis. google.com
| Step | Description | Key Reagents and Conditions | Reference (Analogous Synthesis) |
|---|---|---|---|
| 1 | Formation of Stigmasteryl Hemisuccinate | Stigmasterol, Succinic Anhydride, Reflux | google.com |
| 2 | Activation of Hemisuccinate | Thionyl Chloride, Anhydrous Solvent, Reflux | google.com |
| 3 | Conjugation Reaction | Polyethylene Glycol Monomethyl Ether, Reflux | google.com |
Advanced Analytical Characterization Techniques for Stigmasteryl Succinate and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for the structural elucidation of stigmasteryl succinate (B1194679), providing precise information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of stigmasteryl succinate is expected to show characteristic signals corresponding to the stigmasterol (B192456) backbone and the succinate moiety. The protons of the steroidal nucleus and the side chain will resonate in the upfield region, typically between 0.6 and 2.5 ppm. Key diagnostic signals for the stigmasterol portion include those for the olefinic protons at C-6, C-22, and C-23, which would appear in the downfield region around 5.0-5.4 ppm. The attachment of the succinate group at the C-3 position significantly shifts the resonance of the H-3 proton downfield to approximately 4.5-4.7 ppm, compared to its position at around 3.5 ppm in free stigmasterol. researchgate.net The methylene (B1212753) protons of the succinate group itself would be expected to produce a singlet or a set of multiplets around 2.5-2.7 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in this compound. The carbonyl carbons of the succinate ester and the carboxylic acid will be the most downfield, typically resonating in the range of 170-180 ppm. The C-3 carbon, being attached to the electron-withdrawing ester group, will experience a downfield shift to approximately 74-75 ppm, compared to about 71-72 ppm in stigmasterol. The olefinic carbons (C-5, C-6, C-22, and C-23) will appear in the region of 120-141 ppm. The numerous aliphatic carbons of the sterol's fused ring system and side chain will give rise to a complex series of signals in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the sterol side chain and the ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the ester linkage between the C-3 of the stigmasterol and the succinate moiety.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| H-3 | ~4.6 | Downfield shift due to esterification |
| Olefinic Protons (H-6, H-22, H-23) | ~5.0 - 5.4 | Characteristic of the double bonds in the stigmasterol core |
| Succinate Methylene Protons | ~2.5 - 2.7 | Protons of the succinic acid moiety |
| Sterol Methyl Protons | ~0.6 - 1.1 | Multiple singlet and doublet signals for the methyl groups |
| Other Sterol Protons | ~0.8 - 2.4 | Complex region of overlapping methylene and methine signals |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Carbonyl Carbons (Succinate) | ~171-174 | Two signals for the ester and carboxylic acid carbonyls |
| C-3 | ~74-75 | Downfield shift due to ester linkage |
| Olefinic Carbons (C-5, C-6, C-22, C-23) | ~121-141 | Four signals corresponding to the double bonds |
| Succinate Methylene Carbons | ~29-30 | Two signals for the methylene groups |
| Other Sterol Carbons | ~12-57 | Multiple signals for the remaining carbons of the sterol framework |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands confirming the presence of both the ester and carboxylic acid functionalities from the succinate moiety, as well as the structural features of the stigmasterol backbone. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Additionally, a broad absorption band in the region of 2500-3300 cm⁻¹ and another strong C=O stretching band around 1700-1720 cm⁻¹ will be indicative of the carboxylic acid group of the succinate. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ region. The presence of the C=C double bonds in the stigmasterol ring and side chain will be confirmed by stretching vibrations around 1640-1670 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the aliphatic and olefinic protons.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C=O (Ester) | 1730-1750 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1720 | Stretching vibration |
| C=C (Olefin) | 1640-1670 | Stretching vibration |
| C-O (Ester) | 1150-1250 | Stretching vibration |
Mass Spectrometry (MS) Techniques (e.g., EIMS, LC-MS/MS, MSn)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecular ion peak [M]⁺ for this compound (C₃₃H₅₂O₄) would be expected at a mass-to-charge ratio (m/z) of 512.8. nih.gov However, the molecular ion may be weak or absent due to extensive fragmentation. The fragmentation pattern would likely involve the loss of the succinate moiety and characteristic cleavages of the sterol side chain and ring system. A prominent fragment would be observed at m/z 394, corresponding to the stigmasterol cation radical formed by the loss of the succinic acid moiety. Further fragmentation of the sterol nucleus would lead to a series of ions at lower m/z values, similar to those observed for stigmasterol itself.
Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the analysis of this compound, particularly in complex mixtures. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ at m/z 513.8 would be the precursor ion for MS/MS experiments. Collision-induced dissociation (CID) of this precursor ion would likely result in the neutral loss of the succinic acid moiety (118 Da), leading to a prominent product ion at m/z 395.4, corresponding to the dehydrated stigmasterol cation. Further fragmentation of this ion would yield a pattern characteristic of the stigmasterol side chain and ring structure. For instance, a fragment ion at m/z 297 has been noted as characteristic for sterols with a double bond at C-22, such as stigmasterol. researchgate.net Multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information by further fragmenting the product ions.
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of sterols and their esters. For this compound, a reversed-phase (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, a C8 or C18 column is used as the stationary phase. nih.gov The mobile phase would likely consist of a mixture of organic solvents such as acetonitrile (B52724) and methanol, sometimes with a small amount of water or an acid like formic acid to improve peak shape. researchgate.netphcogj.com Isocratic elution with a mobile phase like acetonitrile/water (95:5 v/v) or methanol/water (98:2 v/v) has been successfully employed for the separation of similar sterols. nih.govphytojournal.com Detection is commonly performed using a UV detector, typically in the range of 202-210 nm, where the isolated double bonds of the sterol nucleus exhibit some absorbance. researchgate.netnih.govnih.gov Evaporative Light Scattering Detection (ELSD) is another viable option, which is a universal detection method for non-volatile analytes and can offer better sensitivity for compounds lacking a strong chromophore. nih.gov The retention time of this compound would be shorter than that of the less polar stigmasterol due to the presence of the polar carboxylic acid group.
Table 4: Example of HPLC Conditions for the Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (80:20 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility and improve chromatographic performance. The free carboxylic acid and the hydroxyl group (in the parent sterol) are usually converted to more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov
The derivatized sample is then injected into the GC, which is equipped with a capillary column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). researchgate.net The oven temperature is programmed to ramp up to a high temperature (e.g., up to 280-300°C) to ensure the elution of the high-molecular-weight derivative. researchgate.net The separated components are then detected by a flame ionization detector (FID) for quantification or by a mass spectrometer for identification. The GC-MS analysis provides both the retention time and the mass spectrum of the derivatized this compound, allowing for confident identification by comparing the spectrum with libraries or by interpreting the fragmentation pattern. The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragmentation pattern reflecting the structure of the derivatized molecule.
Table 5: Typical GC-MS Conditions for the Analysis of Derivatized this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injection Mode | Split | aocs.org |
| Temperature Program | e.g., 60°C to 280°C at 3°C/min | researchgate.net |
| Detector | Mass Spectrometer (Electron Ionization) | celignis.com |
| Derivatization | Silylation (e.g., with BSTFA) | nih.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable analytical tool for the rapid monitoring of chemical reactions, identification of compounds, and determination of purity. In the context of this compound, TLC is primarily used to track the progress of its synthesis from stigmasterol.
The separation on a TLC plate depends on the relative affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. Stigmasterol, being an alcohol, is relatively polar and thus has a strong affinity for the silica gel, resulting in a lower Retention Factor (Rf) value. In contrast, less polar compounds travel further up the plate, exhibiting higher Rf values.
For effective separation and analysis of this compound, specific TLC conditions are employed.
Stationary Phase: TLC plates pre-coated with silica gel 60 F254 are commonly used. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp. jddtonline.info
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is typical. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the mobile phase is often necessary to ensure compact spots by suppressing the ionization of the carboxyl group. aocs.org A common mobile phase for separating stigmasterol is Hexane:Acetone (8:2 v/v), which yields an Rf value of approximately 0.44 for the sterol. jddtonline.info
Visualization: After development, the spots can be visualized under UV light (254 nm) if the compounds are UV-active. For enhanced detection, various staining reagents are used. A popular and sensitive spray reagent for sterols is a solution of ferric chloride (FeCl3) in a water/acetic acid/sulfuric acid mixture, which, after heating, produces red-violet spots for sterols. gerli.com Another common method is spraying with a solution of phosphomolybdic acid or ceric sulfate (B86663) followed by heating, which reveals organic compounds as dark spots against a lighter background.
Table 1: Representative TLC Data for Stigmasterol and Related Compounds
| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |
|---|---|---|---|---|
| Stigmasterol | Silica Gel 60 F254 | Hexane : Acetone (8:2) | 0.44 ± 0.02 | jddtonline.info |
| Stigmasterol | Silica Gel 60 F254 | Toluene : Methanol (9:1) | 0.37 | researchgate.net |
| Stigmasterol | Silica Gel GF254 | Ethyl Acetate : n-Hexane (1:9) | 0.16 | |
| Stigmasteryl Esters (e.g., Oleate (B1233923), Stearate) | Silica Gel GF254 | Ethyl Acetate : n-Hexane (1:9) | 0.80 - 0.90 |
Column and Vacuum Liquid Chromatography for Isolation and Purification
Following the synthesis of this compound, purification is essential to isolate the target compound from unreacted starting materials and byproducts. Column chromatography, including traditional gravity chromatography, flash chromatography, and Vacuum Liquid Chromatography (VLC), is the primary technique for this purpose on a preparative scale.
Vacuum Liquid Chromatography (VLC) is often employed as a rapid, initial purification step for crude reaction mixtures. redalyc.org It uses a short, wide column and vacuum to pull the solvent through the stationary phase (typically silica gel), allowing for a quick fractionation of the mixture based on polarity. This pre-purification step separates the components into several fractions, which can then be further purified by flash column chromatography.
Flash Column Chromatography is the standard method for purifying this compound. The principle is similar to TLC but scaled up for larger quantities.
Stationary Phase: Silica gel (typically 70-230 or 230-400 mesh) is the most common stationary phase used for the separation of sterols and their derivatives. redalyc.orgresearchgate.net
Mobile Phase (Eluent): A gradient elution is generally preferred over an isocratic (constant composition) elution for complex mixtures. The purification process starts with a low-polarity solvent system to elute non-polar impurities. The polarity of the eluent is then gradually increased to first elute the this compound, followed by the more polar unreacted stigmasterol, and finally the highly polar succinic acid which binds strongly to the silica gel. Common solvent systems involve gradients of hexane-ethyl acetate or dichloromethane-methanol. redalyc.org
The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound, as determined by a single spot on the TLC plate, are then combined and the solvent is removed to yield the purified this compound. A significant challenge in this process is the potential presence of β-sitosteryl succinate, an impurity derived from β-sitosterol which is often found alongside stigmasterol in natural sources. Due to their structural similarity, separating these two succinates can be difficult and may require highly efficient columns or specialized chromatographic techniques. researchgate.net
Table 2: Illustrative Column Chromatography Purification Scheme for this compound
| Chromatography Step | Stationary Phase | Mobile Phase System (Gradient) | Targeted Eluted Compounds | Monitoring Technique |
|---|---|---|---|---|
| 1. Initial Elution (Low Polarity) | Silica Gel | 100% Hexane or Dichloromethane | Non-polar impurities | TLC |
| 2. Gradient Increase | Silica Gel | Increasing percentage of Ethyl Acetate in Hexane | This compound | TLC |
| 3. Further Gradient Increase | Silica Gel | Higher percentage of Ethyl Acetate or addition of Methanol | Unreacted Stigmasterol | TLC |
| 4. Final Wash (High Polarity) | Silica Gel | Ethyl Acetate / Methanol mixtures | Succinic Acid / Succinic Anhydride (B1165640) | TLC |
Mechanistic Investigations of Stigmasteryl Succinate S Biological Activities
Modulation of Cellular and Subcellular Processes
The interaction of stigmasteryl succinate (B1194679) with cellular structures, particularly biological membranes, is a critical aspect of its mechanism of action. These interactions can alter the physical properties of the membrane, thereby influencing a variety of cellular functions.
Interaction with Biological Membranes and Lipid Bilayers
Stigmasteryl succinate, as an amphipathic molecule, is anticipated to readily partition into biological membranes. The stigmasterol (B192456) moiety, a plant sterol, can intercalate within the phospholipid bilayer, similar to cholesterol. The presence of an additional ethyl group at the C24 position in the side chain of stigmasterol, compared to cholesterol, makes it less flexible in its interactions with phospholipids. This structural difference influences how it affects membrane parameters. The succinate portion, being polar, would likely orient towards the aqueous phase at the membrane surface.
Studies on related compounds, such as distigmasterol-modified acylglycerols where two stigmasterol molecules are linked to a glycerol (B35011) backbone via succinyl linkers, provide insights into these interactions. These studies suggest that the stigmasterol component plays a key role in modulating the properties of the lipid bilayer by acting as a separator and reducing the interactions between the acyl chains of phospholipids.
Influence on Membrane Order, Fluidity, and Phase Transition Temperatures
The incorporation of stigmasterol and its derivatives into lipid membranes has a significant impact on their physical state. Research on distigmasterol-modified acylglycerols (dStigMAs) has shown that these compounds can alter the fluidity and main phase transition temperature (Tm) of model phospholipid membranes. nih.gov
In the gel phase (lower temperatures), an increase in membrane fluidity is observed, while in the liquid crystalline phase (higher temperatures), there is a notable increase in membrane stiffness. nih.gov The presence of the stigmasterol molecule reduces the van der Waals interactions between phospholipid chains, which can lead to a decrease in the enthalpy of the phase transition. nih.gov At higher concentrations, stigmasterol derivatives can even cause the disappearance of the sharp phase transition. nih.gov
The table below summarizes the effects of distigmasterol-modified acylglycerols on the main phase transition temperature (Tm) of a model lipid membrane, which provides an indication of how this compound might behave.
| Compound | Concentration (mol%) | Change in Tm (°C) | Effect on Enthalpy of Transition |
| dStigS-PA | High | Increase | Decrease |
| dStigS-OA | High | Increase | Decrease |
| dStigC-PA | Low | No significant change | Decrease |
| dStigC-OA | Low | No significant change | Decrease |
Data extrapolated from studies on distigmasterol-modified acylglycerols (dStigMAs) where 'S' indicates a succinyl linker and 'C' a carbonate linker, with PA (palmitic acid) and OA (oleic acid) acylglycerols. nih.gov
Cellular Responses to this compound Conjugates
While direct studies on cellular responses to this compound are limited, the biological activities of its constituent parts, stigmasterol and succinate, offer valuable insights. Succinate itself is a signaling molecule that can act extracellularly through its receptor, SUCNR1, which is expressed on various immune cells. frontiersin.org Activation of SUCNR1 can modulate both pro- and anti-inflammatory activities. frontiersin.org For instance, succinate can promote the maturation of immature dendritic cells and enhance their migration. frontiersin.org
Furthermore, studies on distigmasterol-modified acylglycerols have indicated that the nature of the linker (such as a succinyl linker in this compound) can influence the cytotoxicity of the compound. Derivatives with a succinyl linker have been shown to have no cytotoxic activity against normal human cells at certain concentrations.
Molecular Interactions and Intracellular Signaling Pathways
This compound has the potential to interact with various intracellular targets, including receptors and enzymes, thereby modulating critical signaling pathways involved in metabolism and cell survival.
Ligand-Receptor Binding Analyses (e.g., PPARγ, Akt1)
PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid and glucose metabolism. nih.gov While there is no direct evidence of this compound binding to PPARγ, stigmasterol itself has been reported to act as an antagonist of the farnesoid X receptor (FXR), which in turn can influence the expression of genes involved in lipid synthesis. nih.gov Natural compounds can act as antagonists to PPARγ, suggesting a potential, though unconfirmed, interaction for this compound. openmedicinalchemistryjournal.com
Akt1: The serine/threonine kinase Akt1 is a crucial node in signaling pathways that regulate cell growth, proliferation, and survival. Molecular docking studies have shown that stigmasterol can bind to the active pockets of Akt1. researchgate.net Specifically, it is proposed to interact with amino acid residues such as SER240 and PHE236 through hydrogen bonds. nih.gov Inhibition of the Akt/mTOR pathway by stigmasterol has been observed to induce apoptosis and autophagy in cancer cells. nih.gov The succinate moiety could potentially influence the binding affinity and specificity of the entire molecule to Akt1.
The following table summarizes the predicted binding interactions of stigmasterol with Akt1.
| Ligand | Receptor | Interacting Residues | Type of Interaction |
| Stigmasterol | Akt1 | SER240, PHE236 | Hydrogen Bonds |
Based on molecular docking studies of stigmasterol. nih.gov
Enzyme Activity Modulation (e.g., fatty acid synthase, acetyl-CoA carboxylase)
Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. mdpi.com Stigmasterol has been shown to suppress the expression of genes involved in hepatic lipid synthesis, including fatty acid synthase (FAS). nih.gov This suggests that this compound could indirectly modulate FAS activity by affecting its gene expression.
Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase is the rate-limiting enzyme in fatty acid biosynthesis, catalyzing the formation of malonyl-CoA. nih.gov While direct modulation of ACC by this compound has not been reported, inhibitors of ACC have been shown to reduce hepatic steatosis. nih.gov Given stigmasterol's role in altering lipid metabolism, an indirect effect on ACC activity is plausible, potentially through upstream signaling pathways.
Gene Expression Regulation (e.g., hepatic lipogenic genes)
Currently, there is a lack of specific research on how this compound directly regulates hepatic lipogenic genes. However, the broader context of hepatic lipogenesis regulation involves a complex interplay of transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptors (LXRs), and Carbohydrate-responsive element-binding protein (ChREBP). nih.govnih.gov These factors are activated by hormonal and nutrient signals, like insulin (B600854) and glucose, through various signaling pathways. nih.govnih.gov They control the transcription of genes responsible for fatty acid synthesis. nih.gov For instance, SREBP-1c is a key player in activating lipogenic genes, and its overexpression can lead to lipid accumulation in the liver. nih.gov While the direct impact of this compound on these specific transcription factors is not documented, the study of related compounds suggests potential interactions with these pathways.
Activation/Inhibition of Specific Signaling Cascades
The precise effects of this compound on various signaling cascades are not well-documented. However, research on its parent compound, stigmasterol, provides insights into potential mechanisms of action.
PI3K/Akt: Stigmasterol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This pathway is crucial for cell survival, proliferation, and is often dysregulated in cancer. nih.govmdpi.comjbiomed.com Inhibition of this pathway by stigmasterol can induce apoptosis and autophagy in cancer cells. nih.gov Specifically, stigmasterol treatment has been observed to decrease the phosphorylation levels of Akt and mTOR. nih.gov
NF-κB: The NF-κB signaling pathway is a key regulator of inflammation. Stigmasterol has been found to suppress inflammatory responses by inhibiting the NF-κB pathway. nih.gov This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines. nih.gov
Reln: Stigmasterol has been shown to activate the Reelin (Reln) signaling pathway, which is involved in neuronal migration and synapse formation. nih.govnih.govresearchgate.net This activation is associated with an increase in the expression of Reln and its downstream signaling molecules. nih.govnih.gov
Erk1/2 and Creb: Studies on hippocampal neurons have demonstrated that stigmasterol can activate the extracellular signal-regulated kinase 1/2 (Erk1/2) and cAMP response element-binding protein (Creb) pathways. nih.govnih.gov The activation of these pathways is linked to the promotion of glutamatergic synapses and neuronal development. nih.gov
Table 1: Effects of Stigmasterol on Signaling Cascades
| Signaling Cascade | Effect of Stigmasterol | Biological Outcome |
| PI3K/Akt/mTOR | Inhibition | Induction of apoptosis and autophagy in cancer cells |
| NF-κB | Inhibition | Reduction of pro-inflammatory cytokine secretion |
| Reln | Activation | Promotion of neuronal migration and synapse formation |
| Erk1/2 and Creb | Activation | Promotion of glutamatergic synapses |
This table summarizes the observed effects of stigmasterol, the parent compound of this compound.
Roles in Oxidative Stress Mitigation and Antioxidative Defense Mechanisms
While direct studies on this compound are sparse, research on stigmasterol indicates its significant role in combating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases, including neurodegenerative disorders. nih.govfrontiersin.org
Stigmasterol has been shown to protect neuronal cells from oxidative stress-induced cell death. nih.govfrontiersin.org Its mechanisms include:
Reducing ROS Levels: Pretreatment with stigmasterol helps maintain low levels of intracellular ROS, thereby preventing oxidative damage. nih.govnih.gov
Upregulating Antioxidant Proteins: Stigmasterol has been found to increase the expression of key antioxidant and protective proteins, including:
Sirtuin 1 (SIRT1): Activation of SIRT1 is a key mechanism by which stigmasterol confers neuroprotection. nih.gov
Forkhead box O3 (FoxO3a): This transcription factor, involved in stress resistance, is upregulated by stigmasterol. nih.govnih.gov
Catalase: The expression of this important antioxidant enzyme is increased with stigmasterol treatment. nih.govnih.gov
B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein, which also has antioxidant functions, is upregulated by stigmasterol. nih.govnih.gov
Table 2: Antioxidative Mechanisms of Stigmasterol
| Mechanism | Key Proteins/Molecules Involved | Outcome |
| Reduction of Reactive Oxygen Species (ROS) | ROS | Prevention of oxidative damage and cell death |
| Upregulation of Antioxidant Defense | SIRT1, FoxO3a, Catalase, Bcl-2 | Enhanced cellular protection against oxidative stress |
This table outlines the antioxidative mechanisms attributed to stigmasterol.
Mechanisms of Anti-inflammatory Responses
This compound's anti-inflammatory mechanisms have not been specifically elucidated. However, studies on stigmasterol demonstrate its potent anti-inflammatory properties. nih.govnih.gov The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. nih.gov By suppressing this pathway, stigmasterol reduces the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Additionally, some research suggests that stigmasterol's anti-inflammatory effects may be mediated through interaction with glucocorticoid receptors. nih.govresearchgate.net
Antimicrobial Properties and Mechanisms of Action
The antimicrobial properties of this compound have been suggested through studies on related esterified forms. A study on a linolenic acid stigmasterol ester (LASE) demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to stigmasterol alone. nih.govjmb.or.kr This suggests that esterification can broaden the antimicrobial spectrum.
The proposed mechanisms for the antimicrobial action of stigmasterol and its esters include:
Inhibition of Protein Synthesis: Stigmasterol itself may interfere with bacterial protein synthesis. nih.gov
Disruption of Cell Membranes: The fatty acid component of the ester, such as linolenic acid, can increase the fluidity of the bacterial cell membrane, leading to its disruption. nih.gov The combination of these actions may result in a synergistic antimicrobial effect. nih.gov In silico studies have also predicted that stigmasterol can inhibit crucial bacterial and fungal enzymes, such as MurA, PBP, exo-β-1,3-glucanase, and lanosterol-14-α-demethylase, which are involved in cell wall synthesis. researchgate.net Furthermore, stigmasterol has shown potential as an adjuvant for β-lactam antibiotics, helping to combat resistant bacterial strains. nih.gov
Biochemical Roles and Applications in Bio Delivery Systems
Integration into Liposomal and Nanocarrier Formulations
The incorporation of sterols and their derivatives is a common strategy to modulate the properties of liposomes and other nanocarriers. While specific research on stigmasteryl succinate (B1194679) in these systems is limited, its structural similarity to cholesterol and other phytosterols (B1254722) allows for informed predictions of its potential effects.
The design of liposomal systems often involves the inclusion of a sterol component, such as cholesterol, to regulate membrane fluidity and stability. nih.gov Stigmasterol (B192456) itself has been incorporated into liposomes, and its esters, like stigmasteryl myristate and oleate (B1233923), have also been studied in such formulations. nih.gov It is hypothesized that stigmasteryl succinate, with its amphipathic nature, could insert into the phospholipid bilayer of liposomes. The bulky stigmasterol portion would likely align with the hydrophobic acyl chains of the phospholipids, while the polar succinate head group could be oriented towards the aqueous phase.
The characterization of such liposomes would involve techniques like transmission electron microscopy (TEM) to determine vesicle size and morphology, dynamic light scattering (DLS) for size distribution and polydispersity index, and zeta potential measurements to assess surface charge and colloidal stability. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) could confirm the incorporation of this compound into the lipid bilayer. nih.gov
Table 1: Potential Physicochemical Characteristics of this compound-Containing Liposomes
| Parameter | Expected Characteristic | Significance |
| Vesicle Size | Dependent on preparation method, potentially in the nanometer range (e.g., ~150 nm). nih.gov | Influences biodistribution and cellular uptake. |
| Zeta Potential | The carboxylic acid group of the succinate moiety could impart a negative charge to the liposome (B1194612) surface. nih.gov | Affects stability and interaction with biological membranes. |
| Polydispersity Index (PDI) | A low PDI (<0.2) would indicate a uniform size distribution. nih.gov | Important for consistent performance and regulatory approval. |
| Membrane Fluidity | The rigid sterol structure could decrease membrane fluidity, similar to cholesterol. | Impacts permeability and drug retention. |
The encapsulation efficiency (EE) of a drug within a liposomal or nanocarrier system is a critical parameter. nih.gov The inclusion of this compound could influence EE through several mechanisms. Its effect on membrane packing and fluidity might alter the available space for drug encapsulation within the lipid bilayer or the aqueous core. For hydrophobic drugs, increased membrane rigidity could potentially enhance their retention within the bilayer, leading to higher EE. Conversely, for hydrophilic drugs, alterations in membrane properties might affect the volume of the entrapped aqueous space. nih.gov
The controlled release of an encapsulated drug is also heavily dependent on the composition of the carrier. researchgate.net The presence of this compound could modulate the release profile by altering the permeability of the liposomal membrane. A more rigid and less permeable membrane would be expected to result in a slower, more sustained release of the encapsulated agent. nih.gov The rate of drug release would also be influenced by the nature of the encapsulated drug and its interactions with the carrier components. nih.gov
The stability of nanocarrier systems, both during storage and in biological environments, is crucial for their therapeutic efficacy. nih.gov The incorporation of this compound could enhance the stability of liposomes and other nanosystems. The rigid sterol nucleus can decrease the mobility of the phospholipid acyl chains, leading to a more ordered and stable bilayer with reduced leakage of encapsulated contents. nih.gov
Furthermore, the succinate moiety offers a potential site for surface modification, which could further enhance stability. For instance, the carboxyl group could be used to attach polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can shield the nanocarrier from opsonization and clearance by the reticuloendothelial system, thereby prolonging its circulation time in the bloodstream. researchgate.net
Functionalization for Targeted Biochemical Applications
The chemical structure of this compound, with its reactive carboxylic acid group, provides a versatile platform for conjugation with other molecules, enabling the design of novel biomaterials and targeted drug delivery systems. ontosight.ai
The succinyl linker in this compound serves as a convenient handle for covalently attaching other biologically active molecules. researchgate.net This approach has been explored to create novel conjugates with specific therapeutic or targeting properties.
For example, research has demonstrated the synthesis of conjugates where stigmasterol is linked via a succinyl group to 1,3- and 1,2-acylglycerols. researchgate.net These conjugates were designed to be incorporated into liposomes as nanocarriers for phytosterols, aiming to improve their stability. researchgate.net Fluorimetric and ATR-FTIR studies of these conjugates in lipid bilayers indicated that those with palmitic acid increased the stiffness of the lipid bilayer and the main phase transition temperature, suggesting they could be effective nanocarriers. researchgate.net
In other work, polyamine conjugates of stigmasterol have been synthesized, where a succinate linker connects the sterol to polyamines like spermine. nih.gov These conjugates have been investigated for their antimicrobial and cytotoxic activities. nih.gov One such conjugate demonstrated considerable antimicrobial activity against Staphylococcus aureus and cytotoxic effects against human T-lymphoblastic leukemia cells. nih.gov
Table 2: Examples of this compound Conjugates and Their Investigated Applications
| Conjugated Molecule | Linker | Investigated Application | Reference |
| 1,3- and 1,2-Acylglycerols (Palmitic and Oleic Acid) | Succinyl | Nanocarriers for phytosterols with enhanced stability. | researchgate.net |
| Polyamines (e.g., Spermine) | Succinyl | Antimicrobial and cytotoxic agents. | nih.gov |
| Dexamethasone (via Chitosan) | Succinyl | Ophthalmic drug delivery. | nih.gov |
| Colistin (via Chitosan) | Succinyl | Antibiotic drug delivery. | mdpi.com |
These examples highlight the potential of using this compound as a building block to create more complex and functional molecules for targeted therapeutic interventions.
The amphiphilic nature of this compound, possessing both a hydrophobic sterol moiety and a hydrophilic succinate group, makes it a candidate for the design of novel biomaterials and surfactants. ontosight.ai Surfactants are essential components in many pharmaceutical formulations, acting as emulsifiers, solubilizing agents, and wetting agents.
While specific research on this compound as a primary surfactant is not extensively documented, its structural characteristics suggest potential applications. It could self-assemble into various structures, such as micelles or vesicles, in aqueous environments. These self-assembled structures could be explored for their ability to encapsulate and deliver poorly water-soluble drugs.
Furthermore, the biocompatibility and biodegradability of stigmasterol, derived from natural plant sources, make its derivatives attractive for the development of biomaterials. wikipedia.orgnih.gov this compound could be used as a monomer or a cross-linking agent in the synthesis of biodegradable polymers for applications in tissue engineering and controlled drug release. The succinate group provides a site for polymerization or for grafting onto other polymer backbones, allowing for the creation of materials with tailored properties. For instance, succinylated chitosan (B1678972) has been used to create drug delivery systems with prolonged release profiles due to the slower biodegradation of the modified polymer. nih.govmdpi.com
Occurrence and Biosynthesis Pathways of Stigmasterol Precursor
Natural Occurrence and Distribution in Biological Systems
Stigmasterol (B192456) is a ubiquitous phytosterol found throughout the plant kingdom and in some microbial life. mdpi.comnih.gov Its presence is significant in various biological systems, contributing to the structural integrity of cell membranes. nih.gov
Stigmasterol is a common constituent of many plants and is consequently found in numerous agricultural products. mdpi.comresearchgate.net It is present in vegetable oils, such as those derived from soybeans and rapeseeds. nih.gov Additionally, it has been identified in a wide array of medicinal and commercial plants.
Some examples of plants and agricultural products containing stigmasterol include:
Legumes: Soybean (Glycine max), Calabar bean. nih.govgrafiati.com
Grains: Wheat (Triticum aestivum), Sorghum bicolor, Foxtail millet (Setaria italica). nih.govresearchgate.net
Vegetables: Tomato (Solanum lycopersicum), Cucumber (Cucumis sativus). grafiati.comresearchgate.net
Nuts and Seeds: Almonds. wikipedia.org
Other Plants: Brown mustard (Brassica juncea), Corn (Zea mays), Centella asiatica. mdpi.comgrafiati.com
The concentration of stigmasterol can vary between different plant species and even within the same species collected from different geographical locations. mdpi.com For instance, the stigmasterol content in the Asiatic plant Centella asiatica has been reported to be a notable source. mdpi.com Research on various crops like tomato, soybean, cucumber, and corn has shown that the ratio of β-sitosterol to stigmasterol can be affected by factors such as infection by nematodes. grafiati.com
Table 1: Stigmasterol Content in Various Plant Species
| Plant Species | Reported Stigmasterol Content | Reference |
|---|---|---|
| Sorghum bicolor (edible part) | 5.75-8.46 mg/100g | researchgate.net |
| Setaria italica (foxtail millet) | 0.398 mg/kg | researchgate.net |
| Centella asiatica | 0.023 ± 0.70 µg/mg dry mass | mdpi.com |
While stigmasterol is predominantly a higher plant sterol, it has also been identified in some algae and microorganisms. nih.govresearchgate.net Its presence in these organisms is less common compared to plants. nih.gov
Stigmasterol has been found in the highly stress-tolerant unicellular alga Coccomyxa subellipsoidea, which thrives in near-polar temperatures. nih.gov It has also been isolated from the marine microalga Navicula incerta. nih.gov While fucosterol (B1670223) is the dominant sterol in brown algae and various other sterols are found in green algae, stigmasterol is generally rare in the algal sterol profile. nih.govmarineagronomy.org
Some bacteria, like Stigmatella aurantiaca, are known to produce cycloartenol (B190886), a precursor in the phytosterol biosynthesis pathway that leads to stigmasterol. biorxiv.org
Biosynthetic Pathways and Enzymatic Regulation
The biosynthesis of stigmasterol is a complex, multi-step process that originates from the mevalonate (B85504) pathway and involves several key enzymes and regulatory steps. nih.gov
The journey to stigmasterol begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes for the production of isoprenoids. nih.govcreative-proteomics.com This pathway starts with the conversion of acetyl-CoA to mevalonic acid. creative-proteomics.com Through a series of reactions, mevalonic acid is transformed into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic five-carbon building blocks for all isoprenoids, including sterols. creative-proteomics.comyoutube.com Two molecules of farnesyl pyrophosphate, which are formed from these building blocks, are then coupled to create squalene (B77637), a 30-carbon linear hydrocarbon that is the direct precursor to all sterols. youtube.comwikipedia.org
Following the formation of squalene, the pathway enters its post-squalene phase, which is where the significant diversification of sterols occurs. nih.gov
Cyclization: In plants, 2,3-oxidosqualene (B107256) is cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. biorxiv.orgnih.gov
Methylation (SMT1): The first key branch point is regulated by sterol C24-methyltransferase 1 (SMT1) . nih.govfrontiersin.org This enzyme catalyzes the methylation of cycloartenol, directing the metabolic flow towards the synthesis of various plant sterols like campesterol, sitosterol, and stigmasterol, and away from the cholesterol branch. nih.govfrontiersin.org
Further Methylation (SMT2/3): A second methylation step is carried out by sterol C24-methyltransferase 2 (SMT2) and its paralog, SMT3 . biorxiv.orgfrontiersin.orgnih.gov These enzymes are responsible for adding a second methyl group, leading to the formation of 24-ethyl sterols such as β-sitosterol and stigmasterol. biorxiv.orgfrontiersin.org The activity of SMT2 is a crucial regulatory step that determines the ratio of 24-methyl to 24-ethyl sterols in the plant. biorxiv.org
Desaturation (CYP710A1): The final and unique step in stigmasterol biosynthesis is the introduction of a double bond at the C-22 position of β-sitosterol. frontiersin.org This reaction is catalyzed by the enzyme C-22 sterol desaturase , which belongs to the cytochrome P450 family, specifically CYP710A1 . frontiersin.orgportlandpress.com The activity of this enzyme directly converts β-sitosterol into stigmasterol. nih.gov
Table 2: Key Enzymes in Stigmasterol Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Cycloartenol synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol | biorxiv.orgnih.gov |
| Sterol C24-methyltransferase 1 | SMT1 | Catalyzes the first methylation of cycloartenol | nih.govfrontiersin.org |
| Sterol C24-methyltransferase 2/3 | SMT2/3 | Catalyzes the second methylation, leading to 24-ethyl sterols | biorxiv.orgfrontiersin.orgnih.gov |
The production of stigmasterol is tightly regulated at the genetic and molecular level, often in response to developmental cues and environmental stresses. frontiersin.orgnih.gov The expression of genes encoding key biosynthetic enzymes is a primary control point.
For instance, the expression of the CYP710A1 gene, which encodes the C-22 sterol desaturase, is responsive to various stimuli, including phytohormones and pathogen attacks. frontiersin.org Increased expression of CYP710A1 leads to a higher conversion of β-sitosterol to stigmasterol, thereby altering the sterol composition of the plant's membranes. nih.gov Studies in Arabidopsis have shown that pathogenic bacteria and reactive oxygen species can stimulate the biosynthesis of stigmasterol. frontiersin.org
Evolution of Sterol Synthesis Pathways
Sterols are fundamental components of eukaryotic cell membranes and serve as signaling molecules and precursors for hormones. nih.govscilit.com The biosynthetic pathways for these compounds have undergone significant diversification throughout eukaryotic evolution. nih.gov
Phylogenomic analyses suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a substantial set of enzymes for sterol synthesis. nih.govpasteur.fr The subsequent evolution of these pathways across different eukaryotic lineages appears to have occurred primarily through tinkering and gene losses. nih.govpasteur.fr
The initial stages of the sterol synthesis pathway are highly conserved across eukaryotes. oup.com This includes the mevalonate (MVA) pathway for generating isoprenoid precursors and the subsequent synthesis of squalene. oup.com In photosynthetic eukaryotes like plants, the methylerythritol phosphate (B84403) (MEP) pathway also contributes to the isoprenoid precursor pool. oup.com
The divergence in the pathways begins after the formation of squalene. The cyclization of squalene epoxide is a key branching point. In animals and fungi, this step is catalyzed by lanosterol (B1674476) synthase (LAS) to produce lanosterol. oup.com In contrast, plants utilize cycloartenol synthase (CAS) to form cycloartenol. oup.comnih.gov
Following cyclization, the pathways further diversify. These post-cyclization steps involve a series of modifications to the sterol core and side chain, including demethylation, desaturation, reduction, and isomerization, which result in the vast repertoire of sterols found in different eukaryotes, such as cholesterol in vertebrates, ergosterol (B1671047) in fungi, and a variety of phytosterols (B1254722) in plants. oup.com The acquisition and refinement of these enzymatic steps throughout the evolutionary history of different eukaryotic groups likely played a crucial role in their diversification and adaptation to various lifestyles. oup.comnih.gov For instance, the specific enzymes that lead to the production of 24-ethylsterols like stigmasterol are a hallmark of the plant lineage. nih.gov
Chemical Stability and Degradation Pathways of Stigmasteryl Succinate and Its Derivatives
Thermo-oxidative Stability Studies
Thermo-oxidative degradation is a primary concern for phytosterol esters like stigmasteryl succinate (B1194679). Studies show that these compounds are susceptible to degradation when exposed to heat, with the rate and extent of degradation being influenced by temperature, time, and the specific chemical structure of the ester. nih.govnih.gov Research on various stigmasterol (B192456) esters demonstrates that they are prone to thermo-oxidative degradation, and the stability is dependent on the nature of the esterified fatty acid. nih.govnih.gov For instance, investigations into distigmasterol-modified acylglycerols, which incorporate a succinate linker, have provided insights into the relative stability conferred by the succinate group compared to other linkers. nih.gov One study found that 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) exhibited the highest stability during heating at 60 and 180 °C when compared to its carbonate-linked analogue. nih.gov
The degree of unsaturation in the fatty acid portion of a phytosterol ester is a critical determinant of its thermo-oxidative stability. nih.govkuleuven.be Research consistently shows that a higher degree of unsaturation leads to faster degradation. nih.govnih.gov This is because the double bonds in unsaturated fatty acids are more susceptible to oxidation, which can initiate a free radical chain reaction, promoting the degradation of the entire ester molecule. nih.gov
A study on stigmasterol esters with different fatty acids (stearic, oleic, linoleic, and linolenic) heated at 60 °C and 180 °C confirmed this trend. The degradation of the esters increased with the level of unsaturation in the fatty acid moiety. nih.gov The kinetics for the degradation of stigmasteryl stearate (B1226849) (saturated) and stigmasteryl oleate (B1233923) (monounsaturated) were similar, whereas the additional double bonds in stigmasteryl linoleate (B1235992) (polyunsaturated) and stigmasteryl linolenate (polyunsaturated) resulted in significantly faster decomposition. nih.govnih.gov Interestingly, the fatty acid part of the ester tends to degrade at a higher rate than the sterol part at both temperatures. nih.govnih.gov
| Stigmasteryl Ester Derivative | Fatty Acid Moiety | Degree of Unsaturation | Relative Degradation Rate |
| Stigmasteryl Stearate (StS) | Stearic Acid (18:0) | Saturated | Low |
| Stigmasteryl Oleate (StO) | Oleic Acid (18:1) | Monounsaturated | Low (similar to StS) |
| Stigmasteryl Linoleate (StL) | Linoleic Acid (18:2) | Polyunsaturated | High |
| Stigmasteryl Linolenate (StLn) | Linolenic Acid (18:3) | Polyunsaturated | Highest |
| This table illustrates the general trend of increasing degradation with higher unsaturation in the fatty acid moiety of stigmasteryl esters, as observed in thermo-oxidative stability studies. nih.govnih.gov |
The stereochemistry and chain length of the fatty acid also impact the physical properties and crystal packing of phytosterol esters, which can indirectly affect stability. semanticscholar.org Longer saturated fatty acid chains result in stronger intermolecular interactions and higher melting temperatures, while the presence of double bonds disturbs the crystal packing, leading to lower melting points. semanticscholar.org
The thermo-oxidative degradation of stigmasteryl esters leads to the formation of a complex mixture of phytosterol oxidation products (POPs), also known as oxyphytosterols. nih.govnih.gov These products are formed through reactions involving the double bonds in the sterol nucleus (at C5) and the side chain (at C22). nih.gov
Common classes of stigmasterol oxidation products identified through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) include:
Hydroxy derivatives: Formed by the addition of hydroxyl groups.
Keto derivatives: Formed by the oxidation of hydroxyl groups to ketones (e.g., 7-ketositosterol). nih.gov
Epoxy derivatives: Resulting from the formation of an epoxide ring, typically at the 5,6-position (e.g., 5α,6α-epoxy and 5β,6β-epoxy derivatives). researchgate.net
Triol derivatives: Such as 3β,5α,6β-trihydroxy derivatives. researchgate.net
The specific profile of oxidation products depends on the conditions of oxidation (temperature, oxygen availability) and the structure of the parent molecule. nih.gov For example, studies on heated stigmasterol and its esters have identified various hydroxy, keto, epoxide, and triol derivatives. nih.govnih.gov The presence of the C22-C23 double bond in stigmasterol allows for the formation of unique side-chain oxidation products. nih.gov
Strategies for Enhancing Molecular Stability
Given the susceptibility of stigmasteryl succinate and related esters to degradation, various strategies have been explored to enhance their stability. These approaches can be broadly categorized into structural modifications and formulation techniques.
Altering the chemical structure of phytosterol derivatives is a key strategy to improve their stability. researchgate.netnih.gov One approach involves the synthesis of novel structured acylglycerols where stigmasterol is chemically linked to a glycerol (B35011) backbone. nih.govresearchgate.net
Research has shown that incorporating stigmasterol into an acylglycerol structure via a succinate linker can enhance thermo-oxidative stability compared to free stigmasterol or other stigmasteryl esters. nih.gov A study comparing different diacyl-stigmasteryl-sn-glycerols found that compounds with stigmasterol at the sn-2 position of the glycerol backbone were more stable than those with stigmasterol at the sn-3 position after heating. researchgate.net Furthermore, the study highlighted that 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) was the most stable among the tested compounds, indicating that the succinate linker provides a structural advantage against thermal degradation. nih.gov These modifications can create more robust molecules that are less prone to the initiation of oxidative chain reactions. researchgate.net
| Compound | Linker Type | Relative Stability |
| 2,3-distigmasterylsuccinoyl-1-oleoyl-sn-glycerol (dStigS-OA) | Succinate | Highest |
| 2,3-distigmasterylcarbonoyl-1-oleoyl-sn-glycerol (dStigC-OA) | Carbonate | Lowest |
| Free Stigmasterol | N/A | Lower than dStigS-OA |
| Stigmasteryl Esters (general) | Ester | Lower than dStigS-OA |
| This table compares the relative thermo-oxidative stability of a stigmasterol derivative with a succinate linker to other forms, demonstrating the protective effect of this structural modification. nih.gov |
Beyond chemical modification, formulating this compound within protective delivery systems is an effective strategy to prevent or minimize degradation. nih.govresearchwithrutgers.com These formulation approaches work by creating a physical barrier that limits the exposure of the labile compound to pro-oxidant factors like oxygen, light, and heat. nih.gov
Key formulation strategies include:
Microencapsulation: This involves entrapping the phytosterol ester within a protective shell made of biopolymers. This technique can shield the compound from environmental factors, thereby preventing oxidation. researchwithrutgers.comresearchgate.net
Emulsion-Based Systems: Incorporating the ester into delivery vehicles such as micelles, microemulsions, or liposomes can enhance stability. nih.gov For example, formulating phytosterols (B1254722) in lecithin (B1663433) micelles has been explored. nih.gov
Co-amorphization: This novel approach involves mixing the phytosterol with a food-grade coformer, such as nicotinamide, and preparing a co-amorphous solid dispersion. nih.gov This process disrupts the crystalline structure of the phytosterol, which can enhance stability and solubility. nih.gov
These formulation techniques not only improve stability but can also enhance the solubility and dispersibility of otherwise poorly soluble phytosterol esters, broadening their applicability. researchwithrutgers.comnih.gov The use of such delivery systems, especially when combined with antioxidants, represents a promising dual strategy to protect against the formation of undesirable oxidation products. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Novel Biological Activities and Underlying Mechanisms
While preliminary research has hinted at the potential of stigmasteryl succinate (B1194679) in areas like anti-inflammatory and antioxidant applications, a vast landscape of its biological activities remains uncharted. ontosight.ai Future studies should aim to systematically screen for novel therapeutic properties. The inherent structural similarity of stigmasterol (B192456) to cholesterol suggests that its derivatives could modulate a wide array of physiological processes. ontosight.aiwikipedia.org
Key research questions to be addressed include:
Anti-cancer potential: Given that stigmasterol has demonstrated anti-tumor effects in various cancers, including lung, breast, ovarian, and gastric cancer, by influencing pathways like PI3K/Akt and VEGFR-2, it is crucial to investigate if stigmasteryl succinate retains or enhances these properties. nih.govnih.govnih.govnih.gov Research should focus on its effects on cancer cell proliferation, apoptosis, autophagy, and metastasis, and the underlying molecular mechanisms, such as the regulation of the Akt/mTOR signaling pathway. nih.govnih.gov
Neuroprotective effects: Stigmasterol has shown promise in mitigating neurotoxicity by reducing oxidative stress and modulating pathways involving Cdk5 and Akt phosphorylation. mdpi.commdpi.com Investigating the neuroprotective capabilities of this compound is a logical and promising next step.
Immunomodulatory activity: Stigmasterol can influence the immune response, as seen in its effects on the intestinal mucosa and the production of inflammatory mediators. nih.govmdpi.com Studies are needed to determine if this compound possesses similar or improved immunomodulatory effects.
Metabolic regulation: The role of stigmasterol in glucose metabolism and its potential antidiabetic effects warrant further exploration for its succinate derivative. nih.gov
A deeper understanding of the structure-activity relationship is paramount. By comparing the biological effects of this compound with its parent compound, stigmasterol, and other derivatives, researchers can identify the specific structural features responsible for its bioactivities. springermedicine.com
Advanced Synthetic Methodologies and Process Intensification for Sustainable Production
The current synthesis of this compound typically involves the esterification of stigmasterol with succinic acid or its anhydride (B1165640). ontosight.ai While effective, these methods can be refined for improved efficiency, sustainability, and cost-effectiveness.
Future research in this area should focus on:
Green Chemistry Approaches: Exploring enzymatic catalysis using lipases offers a more environmentally friendly alternative to traditional chemical methods that often require high temperatures and harsh catalysts. mdpi.commdpi.com The use of immobilized enzymes could further enhance reusability and process efficiency. researchgate.net
Process Intensification: Investigating novel reaction technologies such as microwave-assisted synthesis could significantly reduce reaction times and energy consumption. mdpi.com
Novel Catalysts: The development of new, highly efficient, and recyclable catalysts, such as nano-catalysts, could further optimize the synthesis process. scielo.brresearchgate.net
The table below outlines potential advanced synthetic methodologies for producing phytosterol esters like this compound.
| Methodology | Catalyst/System | Potential Advantages |
| Enzymatic Esterification | Immobilized Lipases (e.g., Rhizomucor miehei lipase) | Milder reaction conditions, high specificity, reduced byproducts, reusability of catalyst. mdpi.commdpi.comresearchgate.net |
| Heterogeneous Catalysis | Copper oxide-nano hydroxyapatite (B223615) (CuO-NHAP) | High esterification rate, potential for catalyst recycling. scielo.brresearchgate.net |
| Solvent-Free Systems | Fatty acids as reaction medium | Eliminates organic solvents, enhances reaction rate. mdpi.com |
| Microwave-Assisted Synthesis | N/A | Rapid heating, shorter reaction times, increased efficiency. mdpi.com |
Development of Advanced Analytical Platforms for Comprehensive Profiling
To fully understand the biological activities and ensure the quality and purity of this compound, robust analytical methods are essential.
Future developments in this area should include:
High-Resolution Spectroscopic Techniques: Advanced NMR (Nuclear Magnetic Resonance) techniques, including 2D-NMR (HSQC, HMBC), can provide detailed structural elucidation of this compound and its potential metabolites. redalyc.orgresearchgate.net
Chromatographic Methods: The development of sensitive and specific HPLC (High-Performance Liquid Chromatography) methods, particularly when coupled with detectors like ELSD (Evaporative Light Scattering Detector) or mass spectrometry (MS), is crucial for the accurate quantification of this compound in various matrices, including biological samples and commercial products. nih.gov
"Omics" Technologies: Employing metabolomics and proteomics approaches can help to identify the metabolic fate of this compound in biological systems and elucidate its mechanism of action by observing changes in protein expression profiles.
The following table summarizes key analytical techniques for the characterization of stigmasterol and its derivatives.
| Analytical Technique | Application |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups (e.g., hydroxyl, ester carbonyl). researchgate.netwjpmr.com |
| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, 2D) | Detailed structural elucidation and confirmation. redalyc.orgresearchgate.netwjpmr.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. redalyc.org |
| HPLC (High-Performance Liquid Chromatography) | Separation, quantification, and purity assessment. nih.gov |
| HPTLC (High-Performance Thin-Layer Chromatography) | Rapid quantification and fingerprinting analysis. wjpmr.com |
Exploration of New Delivery Systems and Bio-Conjugates for Enhanced Functionality
The bioavailability and efficacy of this compound can be significantly enhanced through innovative drug delivery systems.
Future research should explore:
Nanoparticle-based Systems: Encapsulating this compound in polymeric nanoparticles, lipid nanoparticles, or nanoemulsions could improve its solubility, stability, and targeted delivery to specific tissues or cells. nih.govfrontiersin.org
Hydrogel and Organogel Systems: These systems can provide controlled and sustained release of the compound, which is particularly beneficial for topical or localized applications. frontiersin.org
Bioconjugation: Covalently linking this compound to other molecules, such as polymers like chitosan (B1678972) or specific targeting ligands, can create novel bioconjugates with enhanced therapeutic properties and reduced systemic side effects. nih.gov For example, creating multilayered tablet technologies could allow for controlled, pulsatile, or bimodal release profiles. mdpi.com
Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific physiological stimuli (e.g., pH, temperature) can enable more precise and on-demand drug delivery. azonano.com
Comprehensive Studies on Stigmasterol's Physiological Roles in Plants
A deeper understanding of the natural roles of stigmasterol in plants can provide valuable insights into its potential applications. frontiersin.org Stigmasterol is a key component of plant cell membranes, influencing their fluidity and permeability. ontosight.ainih.gov
Future research should focus on:
Stress Response: Stigmasterol levels in plants are known to fluctuate in response to various abiotic and biotic stresses, suggesting its role as a "stress sterol". nih.govnih.gov Elucidating the precise mechanisms by which stigmasterol contributes to stress tolerance could have significant implications for agriculture and crop improvement. mdpi.comnih.gov
Signaling Pathways: Investigating the role of stigmasterol in plant signaling pathways, including those involved in growth, development, and defense, can uncover novel regulatory functions. frontiersin.orgresearchgate.net For instance, its involvement in gravitropism and ion homeostasis warrants further investigation. researchgate.net
Interaction with Membrane Proteins: Studies on how stigmasterol affects the activity of membrane-bound proteins can provide a better understanding of its influence on cellular processes. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its parent compound, stigmasterol, paving the way for new therapeutic agents, improved industrial processes, and a deeper understanding of fundamental plant biology.
Q & A
Q. What are the key physicochemical properties of stigmasteryl succinate, and how are they experimentally determined?
To characterize this compound, researchers should employ techniques such as nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while solubility profiles in polar/nonpolar solvents should be tested to inform experimental design (e.g., solvent selection for cytotoxicity assays) .
Q. How can this compound be synthesized with high purity, and what analytical methods validate its structural integrity?
Synthesis typically involves esterification of stigmasterol with succinic anhydride under controlled conditions (e.g., acid catalysis, inert atmosphere). Post-synthesis, purification via column chromatography or recrystallization is critical. Structural validation requires FT-IR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) and ¹H/¹³C NMR to identify characteristic peaks of the stigmasterol backbone and succinate moiety .
Q. What standardized protocols exist for assessing this compound’s cytotoxicity in vitro?
Researchers should follow established cytotoxicity assays (e.g., MTT or resazurin-based assays) using human cell lines. Key parameters include:
- Cell seeding density and incubation time (e.g., 72 hours for optimal effect observation) .
- Dose-response curves to calculate IC₅₀ values, with controls for solvent interference (e.g., DMSO).
- Validation of results across multiple cell lines to account for variability in membrane permeability or metabolic activity.
Advanced Research Questions
Q. How can experimental design frameworks (e.g., factorial design) optimize this compound synthesis or bioactivity testing?
A full factorial design can systematically evaluate parameters such as reaction temperature, catalyst concentration, and solvent ratio. For example, varying PBS concentration (9–12% w/v) and air pressure (4–6 bar) in polymer synthesis significantly impacts fiber diameter . Similar approaches can be applied to this compound to identify interactions between variables and maximize yield or bioactivity. Statistical tools like ANOVA help determine significant factors and interactions .
Q. How should researchers address contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from:
- Degradation products : Thermal or oxidative degradation during storage or testing can generate bioactive byproducts, necessitating stability studies under varying conditions (e.g., temperature, light exposure) .
- Cell line specificity : Differences in ABCB1 transporter expression (e.g., CCRF-CEM vs. CCRF-VCR1000 cells) may alter drug efflux and apparent toxicity .
- Assay variability : Standardize protocols for cell passage number, serum concentration, and incubation time to improve reproducibility.
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
Advanced approaches include:
- Metabolic profiling : Compare treated vs. untreated cells using LC-MS to identify dysregulated pathways (e.g., lipid metabolism, apoptosis markers).
- Protein interaction studies : Use pull-down assays or surface plasmon resonance (SPR) to identify binding partners (e.g., receptors, enzymes).
- Oxidative stress analysis : Measure reactive oxygen species (ROS) levels and antioxidant enzyme activity (e.g., catalase, SOD) to assess pro-oxidant effects .
Q. How can researchers ensure reproducibility in this compound studies, particularly regarding degradation during experiments?
Implement strict storage conditions (e.g., −20°C under nitrogen atmosphere) and pre-test compound stability using accelerated degradation studies. Analytical techniques like HPLC-MS can monitor degradation over time. For bioassays, include freshly prepared solutions and controls for degradation byproducts .
Methodological Considerations
- Safety protocols : Use fume hoods, impermeable gloves (e.g., nitrile), and respiratory protection when handling this compound, as its precursors (e.g., succinic anhydride) may irritate mucous membranes .
- Data presentation : Follow journal guidelines for tables/figures, ensuring self-explanatory captions, error bars for biological replicates, and explicit statistical methods (e.g., t-test, ANOVA p-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
